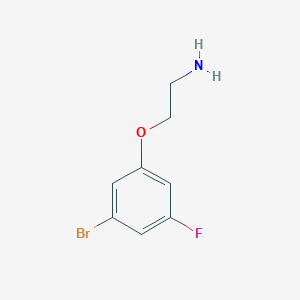

2-(3-Bromo-5-fluorophenoxy)ethan-1-amine

Description

2-(3-Bromo-5-fluorophenoxy)ethan-1-amine is a halogenated phenethylamine derivative characterized by a bromo-fluorophenoxy group attached to an ethylamine backbone. This compound’s structure combines electron-withdrawing substituents (bromo and fluoro) with a flexible ethanamine chain, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAKMCHXQCHGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288534 | |

| Record name | 2-(3-Bromo-5-fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427399-64-1 | |

| Record name | 2-(3-Bromo-5-fluorophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427399-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromo-5-fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-fluorophenoxy)ethan-1-amine typically involves the reaction of 3-bromo-5-fluorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The resulting intermediate, 2-(3-bromo-5-fluorophenoxy)ethanol, is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Sodium azide, potassium cyanide, organometallic reagents, and suitable solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenoxyethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(3-Bromo-5-fluorophenoxy)ethan-1-amine has been investigated for its role as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), which is significant in cancer treatment. Its ability to modulate this pathway indicates potential therapeutic effects against various cancers.

Neuropharmacology

The compound interacts with nicotinic acetylcholine receptors, suggesting applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its binding affinity to these receptors may influence neurotransmission, presenting opportunities for drug development targeting cognitive enhancement.

Research indicates that this compound exhibits various biological activities:

- Inhibition of HIF-2α : The compound has shown promise in inhibiting pathways associated with tumor growth.

- Interaction with Receptors : Studies demonstrate its binding capabilities with nicotinic receptors, influencing neuronal signaling.

Case Study 1: Cancer Treatment

A study demonstrated that this compound significantly inhibited tumor growth in xenograft models by targeting HIF pathways. This indicates its potential as a lead compound in developing anti-cancer therapies.

Case Study 2: Neurological Effects

In vitro assays showed that this compound enhanced synaptic transmission in hippocampal neurons by modulating nicotinic acetylcholine receptors. This suggests a possible application in enhancing cognitive functions or treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in desired biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Methoxy Groups : The bromo-fluoro combination in the target compound enhances lipophilicity and metabolic stability compared to methoxy-rich analogs like 25B-NBOMe or 2-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine .

- Complexity in Pharmacologically Active Analogs : NBOMe derivatives (e.g., 25B-NBOMe) and opioids (e.g., Flunitazene) incorporate additional aromatic rings or heterocycles, enabling high-affinity interactions with serotonin or opioid receptors, respectively .

Pharmacological and Functional Implications

- Receptor Binding: The phenoxy group in the target compound may interact differently with receptors compared to methoxybenzyl (NBOMe) or benzimidazole (Flunitazene) groups. For example, NBOMe derivatives exhibit potent serotonin receptor (5-HT2A) agonism due to their methoxybenzyl substituents , whereas the target compound’s phenoxy group might favor alternative targets.

- Toxicity and Selectivity : Complex analogs like Flunitazene carry risks of off-target effects (e.g., respiratory depression in opioids) , while simpler structures like the target compound may offer improved selectivity.

Biological Activity

2-(3-Bromo-5-fluorophenoxy)ethan-1-amine is a chemical compound recognized for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. Its unique structure, characterized by a phenoxy group with bromine and fluorine substitutions, enhances its affinity for various molecular targets. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound includes:

- Bromine at the 3-position

- Fluorine at the 5-position of the phenyl ring

This substitution pattern is crucial for its biological interactions. The compound is primarily utilized in scientific research due to its promising pharmacological properties.

Research indicates that this compound acts as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α) , which plays a significant role in cancer cell proliferation under low oxygen conditions. By inhibiting HIF-2α, the compound may hinder tumor growth and progression .

Additionally, it has been shown to interact with nicotinic acetylcholine receptors , suggesting potential applications in treating neurological disorders. This interaction could influence neurotransmission, making it a candidate for further exploration in neuropharmacology .

Cytotoxicity and ADMET Properties

The cytotoxicity profile of related compounds has been evaluated using the MTT assay on various cell lines, including VERO and Hep-G2 cells. These studies are critical for assessing the safety and efficacy of new pharmacological agents before clinical trials can commence . Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are essential for understanding how effectively a drug can be absorbed and utilized within biological systems .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structural Features |

|---|---|

| 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride | Bromine at 4-position, fluorine at 2-position |

| 2-(2-Bromo-5-fluorophenoxy)ethan-1-amine hydrochloride | Bromine at 2-position, fluorine at 5-position |

| 2-(4-Fluorophenyl)ethan-1-amine | Fluorine at 4-position only |

The distinct positioning of bromine and fluorine atoms in these compounds significantly influences their biological activity, particularly their receptor binding affinities .

Case Studies

Recent studies have explored the synthesis of derivatives based on the structure of this compound. For instance, a study involving molecular docking simulations revealed that certain derivatives exhibited strong binding affinities to specific protein targets associated with bacterial growth inhibition . Such findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-Bromo-5-fluorophenoxy)ethan-1-amine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate bromination/fluorination reagents (e.g., NBS or Selectfluor) and controlling reaction conditions (temperature, solvent polarity). For example, nucleophilic substitution of phenols with bromo/fluoro substituents can be optimized using phase-transfer catalysts in anhydrous DMF . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 1.5–2.5 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and spatial arrangements. Single-crystal diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 262.98) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles), conduct reactions in fume hoods, and avoid skin contact. Store the compound in airtight containers under inert gas (N) to prevent degradation. Waste disposal requires neutralization (e.g., with dilute HCl) before incineration by certified facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting serotonin receptors?

- Methodological Answer : Modify substituents on the phenoxy ring (e.g., replacing Br with Cl or CF) and assess binding affinity via radioligand displacement assays (e.g., H-ketanserin for 5-HT). Compare EC values in functional assays (calcium flux in HEK293 cells) to identify pharmacophores. Fluorine’s electron-withdrawing effect enhances receptor binding, while bromine’s steric bulk may influence selectivity .

Q. What computational strategies predict the binding mode of this compound to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using homology models of 5-HT receptors. MD simulations (AMBER, CHARMM) assess stability of ligand-receptor complexes over 100 ns. Quantum mechanics (DFT) calculates electrostatic potential maps to optimize halogen bonding interactions with residues like Ser159 or Asp155 .

Q. How should researchers resolve contradictions in crystallographic data (e.g., disordered bromine positions)?

- Methodological Answer : Re-examine data collection parameters (e.g., detector distance, exposure time) to reduce noise. Use SHELXL’s PART instruction to model disorder, and apply restraints (DFIX, SIMU) for thermal motion consistency. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4, 37°C) and analyze aliquots via LC-MS/MS. Major degradation products (e.g., debrominated or oxidized metabolites) indicate hydrolytic or oxidative pathways. Stability studies under UV light assess photodegradation kinetics .

Q. How can substituent modifications enhance selectivity for neurological vs. cardiovascular targets?

- Methodological Answer : Introduce polar groups (e.g., -OH, -COOH) to reduce blood-brain barrier permeability, as measured by PAMPA assays. Compare off-target activity (e.g., hERG inhibition via patch-clamp) and adjust logP values (target <3) to minimize cardiotoxicity. Fluorine’s lipophilicity balance is critical for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.